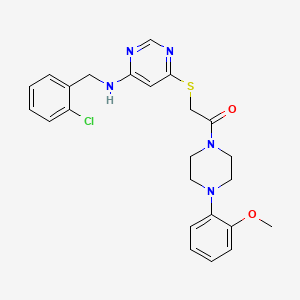

1-(2-氯苄基)-3,5-二甲基-1H-吡唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with a structure similar to “1-(2-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine” often belong to a class of organic compounds known as benzyl chlorides . These are organochlorine compounds that contain a benzene ring attached to a chloromethyl group .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a benzyl chloride with an amine or other nucleophile . For example, 2-chlorobenzyl chloride can react with 1,2,4-triazole to form a key intermediate in the synthesis of prothioconazole, a promising agricultural fungicide .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques such as X-ray diffraction . The crystal structure of a similar compound, 1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]acetic acid, was found to crystallize in the triclinic space group P-1 .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve nucleophilic substitution reactions . For example, 2-chlorobenzyl chloride can react with 1,2,4-triazole to form a key intermediate in the synthesis of prothioconazole .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using a variety of techniques. For example, the density, refractive index, and boiling point of 2-chlorobenzyl chloride have been reported .科学研究应用

抗菌活性

该化合物因其作为抗菌剂的潜力而被研究。1-(2-氯苄基)-3,5-二甲基-1H-吡唑-4-胺的结构使其能够与多种细菌和真菌菌株相互作用。 例如,类似的苯并咪唑衍生物已显示出对大肠杆菌、铜绿假单胞菌、金黄色葡萄球菌等细菌以及白色念珠菌和光滑念珠菌等真菌菌株有效 。考虑到人们对耐抗生素微生物日益关注,抗菌活性是一个很有前景的应用领域。

抗病毒活性

吲哚衍生物,其具有类似的苄基官能化,已显示出显著的抗病毒特性。 这些化合物对多种RNA和DNA病毒有效,包括甲型流感病毒和柯萨奇病毒B4 。结构相似性表明1-(2-氯苄基)-3,5-二甲基-1H-吡唑-4-胺可能是抗病毒药物开发的潜在候选者。

酶抑制

与1-(2-氯苄基)-3,5-二甲基-1H-吡唑-4-胺结构密切相关的苯并咪唑核心已知能抑制某些酶,例如细菌中的DNA回旋酶和真菌中的CYP51 。这种酶抑制对于开发治疗细菌和真菌感染的新方法至关重要。

分子对接研究

分子对接研究对于理解化合物如何与生物靶标相互作用至关重要。 苯并咪唑衍生物已通过分子对接方法针对细菌DNA回旋酶和CYP51进行分析,显示出有希望的结合亲和力和抑制常数 。这表明1-(2-氯苄基)-3,5-二甲基-1H-吡唑-4-胺也可以成为分子对接研究的主题,以探索其与生物靶标的相互作用。

作用机制

安全和危害

属性

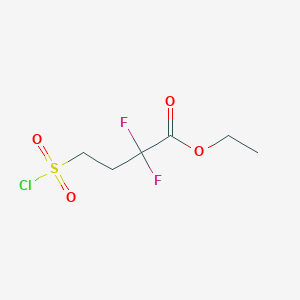

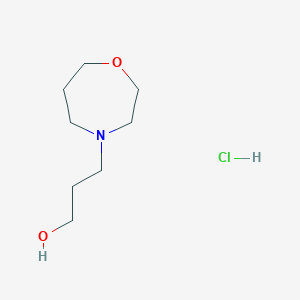

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c1-8-12(14)9(2)16(15-8)7-10-5-3-4-6-11(10)13/h3-6H,7,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUSNANEFYOHHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)-3-[ethyl(prop-2-yn-1-yl)amino]-N-phenylpropanamide](/img/structure/B2362910.png)

![4-benzoyl-3-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one](/img/structure/B2362925.png)

![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B2362927.png)